molecular formula C6H16Cl2N2O2 B1625567 2-Amino-6-(15N)azanyl(613C)hexanoic acid;dihydrochloride CAS No. 312623-81-7

2-Amino-6-(15N)azanyl(613C)hexanoic acid;dihydrochloride

Cat. No. B1625567
CAS RN: 312623-81-7
M. Wt: 221.09 g/mol
InChI Key: JBBURJFZIMRPCZ-YXQIJENGSA-N
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Description

2-Amino-6-(15N)azanyl(613C)hexanoic acid;dihydrochloride, also known as L-azetidine-2-carboxylic acid (L-Aze), is an amino acid analog that has been extensively studied for its unique properties. It is derived from the cyclic amino acid proline and is known to have a wide range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of L-Aze is not fully understood, but it is known to have a wide range of biochemical and physiological effects. L-Aze has been shown to affect protein folding and stability, as well as protein-protein interactions. It has also been shown to affect cellular signaling pathways, such as the mTOR pathway, and to have potential therapeutic effects in diseases such as cancer and neurodegenerative disorders.
Biochemical and Physiological Effects:
L-Aze has a wide range of biochemical and physiological effects. It has been shown to affect protein stability and folding, as well as protein-protein interactions. L-Aze has also been shown to affect cellular signaling pathways, such as the mTOR pathway, and to have potential therapeutic effects in diseases such as cancer and neurodegenerative disorders. Additionally, L-Aze has been shown to have effects on neurotransmitter release and to modulate the activity of ion channels.

Advantages and Limitations for Lab Experiments

L-Aze has several advantages for lab experiments. It can be easily incorporated into proteins in place of proline, allowing for the study of protein structure and function. It has also been shown to have potential therapeutic effects in various diseases, making it a promising candidate for drug development. However, there are also limitations to using L-Aze in lab experiments. It can be difficult to synthesize and purify, and its effects on cellular signaling pathways and other physiological processes are not fully understood.

Future Directions

There are several future directions for the study of L-Aze. One area of research is the development of L-Aze-based therapeutics for various diseases, such as cancer and neurodegenerative disorders. Another area of research is the study of L-Aze's effects on neurotransmitter release and ion channel activity, which could have implications for the treatment of neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of L-Aze and its effects on cellular signaling pathways and other physiological processes.

Scientific Research Applications

L-Aze has been extensively studied for its unique properties and has been used in various scientific research applications. It is commonly used as a tool in protein structure and function studies, as it can be incorporated into proteins in place of proline. L-Aze has also been used in studies of protein folding, protein-protein interactions, and enzyme catalysis. Additionally, L-Aze has been used in studies of cellular signaling pathways and as a potential therapeutic agent for various diseases.

properties

IUPAC Name

2-amino-6-(15N)azanyl(613C)hexanoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2.2ClH/c7-4-2-1-3-5(8)6(9)10;;/h5H,1-4,7-8H2,(H,9,10);2*1H/i4+1,7+1;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBBURJFZIMRPCZ-YXQIJENGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC(C(=O)O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[13CH2][15NH2])CC(C(=O)O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00480388
Record name (6-~13~C,N~6~-~15~N)Lysine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00480388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-6-(15N)azanyl(613C)hexanoic acid;dihydrochloride

CAS RN

312623-81-7
Record name (6-~13~C,N~6~-~15~N)Lysine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00480388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-6-(15N)azanyl(613C)hexanoic acid;dihydrochloride
Reactant of Route 2
2-Amino-6-(15N)azanyl(613C)hexanoic acid;dihydrochloride
Reactant of Route 3
2-Amino-6-(15N)azanyl(613C)hexanoic acid;dihydrochloride
Reactant of Route 4
2-Amino-6-(15N)azanyl(613C)hexanoic acid;dihydrochloride
Reactant of Route 5
2-Amino-6-(15N)azanyl(613C)hexanoic acid;dihydrochloride
Reactant of Route 6
2-Amino-6-(15N)azanyl(613C)hexanoic acid;dihydrochloride

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